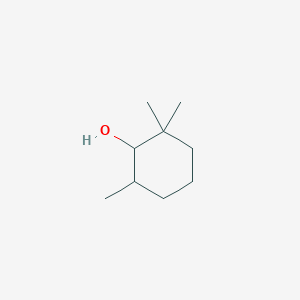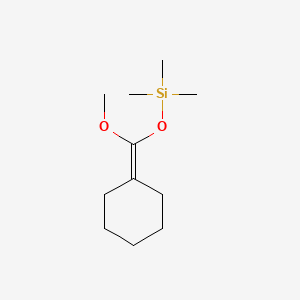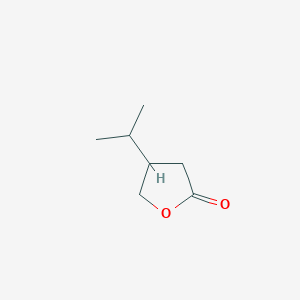
4-Isopropyldihydrofuran-2(3H)-one
Vue d'ensemble
Description
4-Isopropyldihydrofuran-2(3H)-one is a chemical compound belonging to the furan family, characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industrial chemists alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-3-buten-2-one with an acid catalyst can yield this compound . Another method involves the use of microwave-assisted cyclization, which has been shown to reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the isopropyl group or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Lactones, carboxylic acids
Reduction: Dihydrofuran derivatives
Substitution: Substituted furans
Applications De Recherche Scientifique
4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isopropyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s reactivity with various biological molecules can lead to the formation of reactive intermediates that exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Furan: The parent compound of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Dihydrofuran: A reduced form of furan with two hydrogen atoms added to the ring.
4-Isopropylfuran: A similar compound with an isopropyl group attached to the furan ring.
Comparison: 4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a dihydrofuran ring. This structural feature imparts distinct chemical and biological properties compared to other furan derivatives. For example, its reactivity and potential biological activities differ significantly from those of simple furans and dihydrofurans .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KSHNENOHFJQWJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)OC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
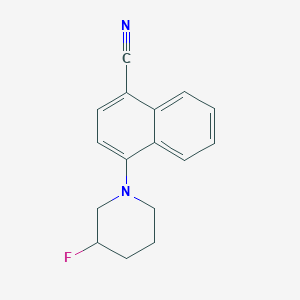
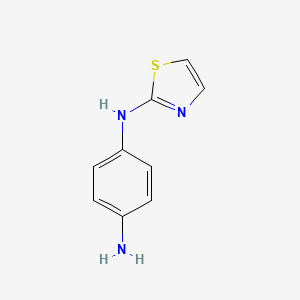

![3,6,6-Trimethyl-8-oxabicyclo[5.1.0]oct-2-en-4-one](/img/structure/B8685089.png)
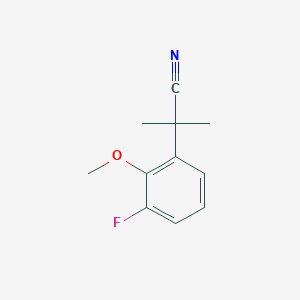
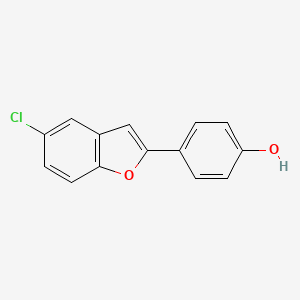
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
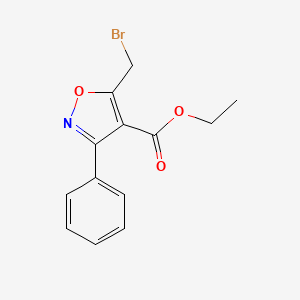
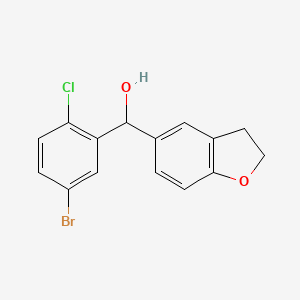
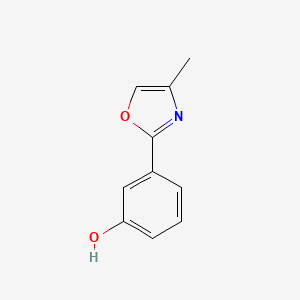
![4-Bromobenzo[d][1,3]oxathiole](/img/structure/B8685156.png)
